2-(1-Methylpyrrolidin-2-yl)piperidine
Description
Contextualization within Pyridine (B92270) Alkaloid Chemistry
N'-Methylanabasine belongs to the pyridine alkaloids, a large class of natural products characterized by the presence of a pyridine ring. This chemical family is further subdivided based on the other ring structures present in the molecule. For instance, nicotine (B1678760) consists of a pyridine ring linked to a methylated pyrrolidine (B122466) ring. In contrast, anabasine (B190304), the parent compound of N'-Methylanabasine, is a structural isomer of nicotine, featuring a pyridine ring bonded to a piperidine (B6355638) ring. wikipedia.org
N'-Methylanabasine is the N-methylated derivative of anabasine, meaning it has a methyl group attached to the nitrogen atom of the piperidine ring. This methylation significantly influences its chemical properties and biological interactions compared to its parent compound. The core structure of these alkaloids dictates their chemical behavior and pharmacological activity, making them a subject of extensive scientific interest.
Table 1: Comparison of Related Tobacco Alkaloids
| Feature | N'-Methylanabasine | Anabasine | Nicotine |
|---|---|---|---|
| Systematic Name | 3-(1-Methylpiperidin-2-yl)pyridine | 3-(Piperidin-2-yl)pyridine | 3-(1-Methylpyrrolidin-2-yl)pyridine |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₀H₁₄N₂ | C₁₀H₁₄N₂ |
| Molar Mass | 176.26 g/mol | 162.23 g/mol | 162.23 g/mol |
| Core Heterocycles | Pyridine, Piperidine | Pyridine, Piperidine | Pyridine, Pyrrolidine |
| Methylation | N-methylated piperidine ring | Secondary amine in piperidine ring | N-methylated pyrrolidine ring |
Significance as a Tobacco Alkaloid and Research Compound
Although nicotine is the most prevalent alkaloid in commercial tobacco products, accounting for about 95% of the total alkaloid content, several other related compounds, often termed "minor tobacco alkaloids," are also present. nih.gov N'-Methylanabasine is one of these minor alkaloids, found alongside nornicotine (B190312), anatabine (B1667383), and its precursor, anabasine. coresta.orgnih.gov The concentration of these minor alkaloids can vary significantly depending on the tobacco species and curing process. cdc.govwiley.com For example, the plant Nicotiana glauca (tree tobacco) is known to contain high levels of anabasine. wikipedia.orgcdc.gov
The significance of N'-Methylanabasine in a research context is primarily linked to its role as a biomarker. Because minor alkaloids like anabasine and anatabine are present in tobacco but are absent from pharmaceutical nicotine replacement therapy (NRT) products, their detection in urine can serve as a reliable indicator of recent tobacco use. nih.govnih.gov This allows researchers and clinicians to distinguish between individuals using NRT as prescribed and those who are concurrently using combustible tobacco products. nih.gov Furthermore, like other tobacco alkaloids, N'-Methylanabasine is a precursor to tobacco-specific N'-nitrosamines (TSNAs), a class of potent carcinogens formed during the curing and processing of tobacco. cdc.gov
Historical Perspective on its Discovery and Early Characterization
The history of N'-Methylanabasine is intrinsically linked to that of its parent compound, anabasine. Anabasine was first isolated in 1929 by A.P. Orekhov from the plant Anabasis aphylla, from which its name is derived. It was later identified as a major alkaloid in the tree tobacco species, Nicotiana glauca. The presence of a wide array of alkaloids in tobacco led to more detailed analytical investigations over the following decades.
The specific characterization of N'-Methylanabasine as a distinct minor tobacco alkaloid came later with the advancement of analytical techniques like gas chromatography and mass spectrometry. Early research focused on identifying and quantifying the complex mixture of alkaloids in tobacco leaf and smoke. A notable study in the early 1970s by Beckett and Sheikh investigated the in vitro metabolism of several minor tobacco alkaloids. Their work demonstrated that N'-Methylanabasine is metabolized in liver and lung homogenates, identifying products of N-oxidation. researchgate.netthegoodscentscompany.com This early metabolic research provided foundational knowledge on how the body processes these less abundant but still significant tobacco constituents.
Table 2: Chemical Identification of N'-Methylanabasine
| Identifier | Value |
|---|---|
| Compound Name | N'-Methylanabasine |
| Synonyms | 1-Methylanabasine, 3-(1-Methyl-2-piperidinyl)-pyridine |
| CAS Number | 24380-92-5 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| Parent Compound | Anabasine |
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADZBVXKQFURSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Stereochemical Considerations
Structural Classification and Core Heterocyclic Framework
2-(1-Methylpyrrolidin-2-yl)piperidine is classified as a saturated heterocyclic compound. Its core structure is composed of two distinct saturated nitrogen-containing rings linked by a single carbon-carbon bond:
A Piperidine (B6355638) Ring: This is a six-membered heterocycle containing five carbon atoms and one nitrogen atom. wikipedia.orgbeilstein-journals.org
A Pyrrolidine (B122466) Ring: This is a five-membered heterocycle with four carbon atoms and one nitrogen atom. beilstein-journals.orgnih.gov
The linkage connects the C2 position of the piperidine ring to the C2 position of the pyrrolidine ring. Furthermore, the nitrogen atom of the pyrrolidine ring is substituted with a methyl group, making it a tertiary amine. The piperidine nitrogen is a secondary amine. This specific arrangement of atoms defines its fundamental chemical identity and provides the basis for its stereochemical complexity.
Enantiomerism and Diastereomerism
The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different groups. msu.edu These are located at the junction of the two rings:
C2 of the piperidine ring
C2' of the pyrrolidine ring
The presence of n chiral centers can lead to a maximum of 2n stereoisomers. msu.edulibretexts.org For this compound, with two chiral centers, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.orgmasterorganicchemistry.com
The relationship between the stereoisomers is defined by the spatial configuration (R or S) at each chiral center. masterorganicchemistry.com
(2R, 2'R) and (2S, 2'S): These two isomers are non-superimposable mirror images of each other and are therefore a pair of enantiomers . libretexts.org
(2R, 2'S) and (2S, 2'R): This is the second pair of enantiomers . libretexts.org
Diastereomeric Relationships: Any isomer from the first pair (e.g., 2R, 2'R) is a diastereomer of any isomer from the second pair (e.g., 2R, 2'S or 2S, 2'R). Diastereomers have different physical properties. libretexts.orgmasterorganicchemistry.com
| Isomer 1 | Isomer 2 | Relationship |
|---|---|---|
| (2R, 2'R) | (2S, 2'S) | Enantiomers |
| (2R, 2'S) | (2S, 2'R) | Enantiomers |
| (2R, 2'R) | (2R, 2'S) | Diastereomers |
| (2R, 2'R) | (2S, 2'R) | Diastereomers |
| (2S, 2'S) | (2R, 2'S) | Diastereomers |
| (2S, 2'S) | (2S, 2'R) | Diastereomers |
Conformational Analysis of the Piperidine and Pyrrolidine Rings
The three-dimensional shape of this compound is not static. The molecule undergoes rapid conformational changes, primarily through rotations around single bonds and the flexing of its two heterocyclic rings.
Piperidine Ring: Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation as it minimizes angular and torsional strain. wikipedia.org Other higher-energy conformations, such as the boat and twist-boat , also exist but are less stable. rsc.org In N-methylpiperidine, the chair conformation where the methyl group is in the equatorial position is significantly more stable (by about 3.16 kcal/mol) than the axial conformation. wikipedia.org This strong preference is due to the avoidance of steric hindrance.
Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar. It puckers to relieve torsional strain, adopting conformations known as envelope (where one atom is out of the plane of the other four) and twist (where two atoms are displaced on opposite sides of the plane). researchgate.net The energy barrier between these conformations is low, allowing for rapid interconversion. acs.org
| Ring System | Most Stable Conformation(s) | Higher Energy Conformation(s) |
|---|---|---|
| Piperidine | Chair | Twist-Boat, Boat |
| Pyrrolidine | Envelope, Twist | Planar (Transition State) |
In the case of this compound, the (1-methylpyrrolidin-2-yl) group is a bulky substituent on the piperidine ring. Therefore, the most stable conformation will be a chair form of the piperidine ring where this substituent is in the equatorial position.
Synthetic and Biosynthetic Pathways
Chemical Synthesis of N'-Methylanabasine
The construction of the N'-Methylanabasine scaffold involves the creation of its characteristic piperidine (B6355638) and N-methylpyrrolidine ring systems. Synthetic chemists have explored several routes to achieve this, ranging from asymmetric approaches to establish specific stereoisomers to comprehensive total syntheses.
Enantioselective Synthesis Strategies
The development of enantioselective methods has been crucial for accessing optically pure forms of N'-Methylanabasine and related alkaloids, which is essential for detailed pharmacological studies. researchgate.netnih.gov A notable strategy provides a formal synthesis of (R)-N-methylanabasine. researchgate.net This approach is an extension of a general, two-step procedure for the enantioselective synthesis of minor tobacco alkaloids like anabasine (B190304). researchgate.netnih.gov
The key steps in this synthetic route are outlined below:
Formation of a Chiral Ketimine: The synthesis begins with the condensation of 3-(aminomethyl)pyridine (B1677787) with a chiral auxiliary, such as 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(−)-2-hydroxy-3-pinanone. This reaction forms a chiral ketimine intermediate. researchgate.netnih.gov
Enantioselective C-Alkylation: The ketimine is then subjected to enantioselective C-alkylation using an appropriate haloalkane. researchgate.netnih.gov
Deprotection and Ring Closure: Finally, N-deprotection followed by a base-catalyzed intramolecular ring closure yields the chirally pure alkaloid. researchgate.netnih.gov
This methodology has proven effective in producing the R-(+)- and S-(−)-enantiomers of related alkaloids like nornicotine (B190312) and anabasine in good chemical yield and with excellent enantiomeric excess. nih.gov A formal synthesis of (R)-N-methylanabasine has been completed using this approach. researchgate.net Another effective strategy for synthesizing nicotine (B1678760) and anabasine analogues involves the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives to form the piperidino fragment. nih.gov
Table 1: Key Features of Enantioselective Synthesis Strategy
| Step | Description | Purpose |
|---|---|---|
| 1 | Condensation of 3-(aminomethyl)pyridine with a chiral auxiliary (e.g., 2-hydroxy-3-pinanone). researchgate.netnih.gov | To create a chiral intermediate that directs the stereochemistry of the subsequent steps. |
| 2 | C-alkylation of the resulting chiral ketimine with a haloalkane. researchgate.netnih.gov | To introduce the carbon chain required for the formation of the piperidine ring with stereocontrol. |
| 3 | N-deprotection and base-catalyzed intramolecular cyclization. researchgate.netnih.gov | To remove the chiral auxiliary and facilitate the formation of the final piperidine ring, yielding the enantiomerically pure product. |
Total Synthesis Approaches
Total synthesis approaches aim to construct the target molecule from readily available starting materials. A direct and efficient methodology has been established for the synthesis of various anabasine analogues. nih.gov This strategy centers on the cyclization of 1-(3-pyridinyl)-1,5-diol derivatives that have been activated by mesylation. nih.gov This azacyclization reaction provides a new and facile route to N-substituted anabasine derivatives, which can then be methylated to yield N'-Methylanabasine. nih.gov
A separate approach reports a straightforward, five-step synthesis of racemic anabasine from 3-pyridinecarboxaldehyde, utilizing a Barbier-type Zn-mediated allylation and ring-closing olefin metathesis as the key steps. researchgate.net While this yields the racemic parent compound, subsequent N-methylation can produce racemic N'-Methylanabasine.
Preparation of Deuterium-Labeled Analogues for Mechanistic Studies
The synthesis of deuterium-labeled analogues is instrumental for conducting mechanistic studies, particularly for elucidating metabolic pathways and reaction mechanisms. researchgate.netprinceton.edu Deuterium (B1214612) labeling can significantly alter the rate of metabolic degradation due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond. nih.govnih.gov This strategy has been applied to understand the principal ions formed during mass spectrometry analysis of anabasine. researchgate.net
Several methods for introducing deuterium into nitrogenous heterocycles are applicable to the synthesis of labeled N'-Methylanabasine:
H-D Exchange Reactions: Heterogeneous catalysis using systems like Palladium on carbon with aluminum powder in heavy water (Pd/C-Al-D₂O) can facilitate the exchange of hydrogen for deuterium atoms. nih.gov This method generates deuterium gas in situ from the reaction between aluminum and D₂O. nih.gov
Use of Deuterated Reagents: A direct synthesis can be achieved using deuterated reagents. For example, deuterated enaminones, which are versatile intermediates for nitrogenous heterocycles, can be synthesized from methyl ketones and deuterated methyl formate (B1220265) (DCO₂Me). nih.gov These intermediates can then be incorporated into a total synthesis route. Enzymatic synthesis in a fully deuteriated medium is another approach to produce specifically labeled compounds. researchgate.net
These labeling techniques are crucial for pharmacokinetic and pharmacodynamic predictions, as they can help identify and slow down unexpected metabolic oxidation reactions. princeton.edunih.gov
Synthesis of N'-Methylanabasine Metabolites and Derivatives
The synthesis of metabolites and derivatives of N'-Methylanabasine is vital for identifying metabolic products in biological systems and for developing new pharmacological tools to probe biological systems. researchgate.netresearchgate.net
Regioselective Functionalization and Oxidation Products
Metabolic studies have shown that N'-Methylanabasine undergoes oxidation in vitro. researchgate.net The synthesis of these oxidation products is necessary for their definitive identification in biological samples. One significant metabolite is 1′-N-methyl-2′-oxoanabasine, an analogue of cotinine. researchgate.net Its synthesis was achieved by treating N'-Methylanabasine with bromine, which forms an intermediate geminal dibrominated derivative. researchgate.net Subsequent treatment of this intermediate with zinc yields the target 1′-N-methyl-2′-oxoanabasine. researchgate.net
In vitro metabolism studies using liver homogenates have also identified diastereomeric 1-N-oxides as metabolic products of N'-Methylanabasine. researchgate.net Regioselective functionalization techniques, such as transition metal-catalyzed C-H activation, provide a powerful strategy for introducing functional groups at specific positions on the heterocyclic rings, enabling the synthesis of a wide range of potential oxidation products and other derivatives. mdpi.com
Table 2: Synthesis of a Key N'-Methylanabasine Metabolite
| Metabolite | Synthetic Precursor | Key Reagents | Reference |
|---|
| 1′-N-methyl-2′-oxoanabasine | N'-Methylanabasine | 1. Bromine2. Zinc | researchgate.net |
Derivatization for Pharmacological Probe Development
The chemical structure of N'-Methylanabasine can be modified to create derivatives that serve as pharmacological probes. These probes are valuable tools for structure-activity relationship (SAR) studies and for investigating the compound's biological targets. A series of N-acyl derivatives of the parent compound, anabasine, have been synthesized by reacting it with various carbonyl chlorides, including those containing adamantane, pyridine (B92270), and 1,2-azole fragments. nih.gov These reactions are typically carried out in dichloromethane (B109758) in the presence of triethylamine (B128534). nih.gov
This derivatization approach can be applied to N'-Methylanabasine to generate a library of compounds for biological screening. nih.gov Furthermore, the development of straightforward synthetic methodologies for anabasine analogues facilitates the creation of compounds with potential biological activity, which can be used to explore and identify new therapeutic agents. nih.gov
Biosynthetic Investigations within Nicotiana Species
Investigations into alkaloid biosynthesis in the Nicotiana genus have established that different amino acids serve as the foundational precursors for the various heterocyclic rings found in these compounds. The piperidine ring of the alkaloid anabasine is derived from L-lysine, while the pyrrolidine (B122466) ring of nicotine originates from L-ornithine (or its precursor, L-arginine). researchgate.netresearchgate.net Given the structure of 2-(1-Methylpyrrolidin-2-yl)piperidine, its biosynthesis logically involves the combination of intermediates from these two separate pathways.
Precursor Incorporation Studies (e.g., Lysine (B10760008), Cadaverine)
Radiolabeling studies have been fundamental in elucidating the origins of piperidine alkaloids in plants. Experiments in Nicotiana species have demonstrated that L-lysine is the primary precursor for the piperidine ring of anabasine. chempedia.infoacs.org The pathway proceeds through the decarboxylation of lysine to form cadaverine (B124047). researchgate.net
Conversely, extensive tracer studies have shown that the pyrrolidine ring of nicotine is derived from ornithine. uomustansiriyah.edu.iqnih.gov Ornithine is converted to putrescine, which is then methylated to form N-methylputrescine, the direct precursor to the N-methyl-Δ¹-pyrrolinium cation, the reactive intermediate that forms the methylpyrrolidine ring. numberanalytics.comnumberanalytics.comnih.gov
| Precursor | Intermediate | Resulting Moiety | Key Alkaloid Example |
|---|---|---|---|
| L-Lysine | Cadaverine | Piperidine Ring | Anabasine |
| L-Ornithine / L-Arginine | Putrescine | Pyrrolidine Ring | Nicotine |
Proposed Enzymatic Steps and Pathways
The biosynthetic pathway to this compound is proposed to be a convergent synthesis where two distinct enzymatic cascades produce the necessary precursors, which then combine in a final condensation step.
Formation of the Piperidine Precursor (Δ¹-piperideine):
Lysine Decarboxylation: The pathway begins with the decarboxylation of L-lysine, catalyzed by lysine decarboxylase (LDC) , to produce cadaverine. researchgate.netresearchgate.net
Oxidative Deamination: Cadaverine then undergoes oxidative deamination, a reaction catalyzed by a diamine oxidase (DAO) , also referred to as an amine oxidase (AO). researchgate.netresearchgate.net This step forms 5-aminopentanal (B1222117).
Cyclization: 5-aminopentanal spontaneously cyclizes through the formation of a Schiff base to yield the reactive imine, Δ¹-piperideine . researchgate.netmdpi.com This molecule serves as the activated precursor for the piperidine ring.
Formation of the Methylpyrrolidine Precursor (N-methyl-Δ¹-pyrrolinium cation):
Ornithine/Arginine Decarboxylation: The synthesis of the methylpyrrolidine ring starts with the decarboxylation of either ornithine by ornithine decarboxylase (ODC) or arginine by arginine decarboxylase (ADC) to produce putrescine. researchgate.netnumberanalytics.com
Methylation: Putrescine is N-methylated by the enzyme putrescine N-methyltransferase (PMT) to yield N-methylputrescine. numberanalytics.comnumberanalytics.com
Oxidative Deamination and Cyclization: N-methylputrescine is then oxidatively deaminated by N-methylputrescine oxidase (MPO) , which leads to the spontaneous cyclization into the N-methyl-Δ¹-pyrrolinium cation . researchgate.netnumberanalytics.comnih.gov
Final Condensation Step: The final step in the biosynthesis of this compound is hypothesized to be the coupling of the two key intermediates: Δ¹-piperideine and the N-methyl-Δ¹-pyrrolinium cation. While the specific enzyme catalyzing this condensation for this particular alkaloid has not been definitively identified, enzymes from the berberine (B55584) bridge enzyme-like (BBL) family are known to be involved in the final coupling steps of other Nicotiana alkaloids like nicotine and anabasine and are strong candidates for this reaction. researchgate.netnih.gov
| Pathway Branch | Enzyme | Abbreviation | Function |
|---|---|---|---|
| Piperidine Ring Synthesis | Lysine Decarboxylase | LDC | Converts L-lysine to cadaverine |
| Diamine Oxidase | DAO | Converts cadaverine to 5-aminopentanal | |
| (Spontaneous) | - | Cyclization of 5-aminopentanal to Δ¹-piperideine | |
| Methylpyrrolidine Ring Synthesis | Ornithine/Arginine Decarboxylase | ODC/ADC | Converts ornithine/arginine to putrescine |
| Putrescine N-methyltransferase | PMT | Methylates putrescine to N-methylputrescine | |
| N-methylputrescine Oxidase | MPO | Oxidizes N-methylputrescine | |
| (Spontaneous) | - | Cyclization to N-methyl-Δ¹-pyrrolinium cation | |
| Final Coupling | Berberine bridge enzyme-like (Proposed) | BBL | Condensation of Δ¹-piperideine and N-methyl-Δ¹-pyrrolinium cation |
Molecular Pharmacology and Receptor Interactions
Agonistic Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
2-(1-Methylpyrrolidin-2-yl)piperidine is predicted to act as an agonist at various nAChR subtypes. The core pharmacophore required for agonistic activity, namely the protonated nitrogen of the pyrrolidine (B122466) ring and a hydrogen bond acceptor, is conserved. The nitrogen atom within the piperidine (B6355638) ring serves as the hydrogen bond acceptor, analogous to the pyridine (B92270) nitrogen in nicotine (B1678760). However, the change from an sp2-hybridized nitrogen in an aromatic ring to an sp3-hybridized nitrogen in a saturated ring alters the electronic properties and basicity, which in turn modulates agonist activity.
Studies on the related compound anabasine (B190304), which also features a piperidine ring in place of nicotine's pyridine ring, show that it acts as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype. nih.gov Given the structural similarity, this compound is expected to exhibit a comparable mixed agonist profile.
The binding of nicotinic agonists to the nAChR occurs at the interface between two subunits. Key interactions for nicotine involve the protonated nitrogen of the pyrrolidine ring forming a cation-π interaction with a conserved tryptophan residue (TrpB) on the principal subunit. researchgate.net This interaction is fundamental for anchoring the ligand in the binding pocket and is preserved in this compound.
A second critical interaction is a hydrogen bond formed between the nitrogen atom of the pyridine ring and a backbone NH group on the complementary subunit, often mediated by a water molecule. researchgate.netresearchgate.net In this compound, the piperidine nitrogen fulfills this role as a hydrogen bond acceptor. However, the loss of the aromatic π-system of the pyridine ring eliminates potential π-stacking interactions with aromatic residues like tryptophan and tyrosine in the binding site. mdpi.com This alteration is a primary reason for the observed differences in binding affinity compared to nicotine. The larger, more flexible piperidine ring of anabasine is considered less favorable for binding and activation at α4β2 nAChRs compared to the planar pyridine ring of nicotine. nih.gov
The structural modification from a pyridine to a piperidine ring is a critical determinant of nAChR subtype selectivity. Comparative studies between nicotine and anabasine provide insight into the expected selectivity profile of this compound. Anabasine demonstrates a significantly lower potency at α4β2 nAChRs compared to nicotine but exhibits a higher potency at α7 nAChRs. nih.gov Specifically, anabasine is reported to have about a 10-fold lower potency at α4β2 receptors and a 3-fold higher potency at α7 receptors relative to nicotine. nih.gov
This suggests a shift in selectivity, favoring the α7 subtype. The α4β2 receptor's binding pocket appears to better accommodate the planar, aromatic pyridine ring of nicotine, while the structural requirements for the homomeric α7 receptor are more tolerant of, or perhaps even favor, the bulkier piperidine ring. Therefore, this compound is anticipated to be a more selective agonist for α7 nAChRs over α4β2 nAChRs.
To contextualize the pharmacological profile of this compound, it is useful to compare it with nicotine and its structural isomer with a piperidine ring, anabasine. Nicotine is a high-affinity agonist, particularly at heteromeric nAChRs like α4β2, which are the most abundant in the brain. nih.gov Anabasine, while still a potent nicotinic agonist, shows a distinct profile.
Data from functional assays on various human nAChR subtypes highlight these differences. The saturation of the pyridine ring to a piperidine generally leads to a decrease in potency at α4β2 and α3β4 subtypes, while potency at the α7 subtype is often maintained or enhanced. This shift underscores the differential structural requirements of the binding sites across nAChR subtypes.
| Compound | α4β2 | α7 | α3β4 | α6/3β2β3 |
|---|---|---|---|---|
| (S)-Nicotine | 1.0 | 54.5 | 42.4 | 0.7 |
| Anatabine (B1667383)* | 6.1 | 158.5 | 70.6 | 3.6 |
| Anabasine** | ~10-fold weaker than Nicotine | ~3-fold stronger than Nicotine | Data not available | Data not available |
*Anatabine is a close structural analog of anabasine, differing by one double bond in the piperidine ring. Data from Alijevic et al., 2022. nih.gov **Comparative potency data from Kem et al., 2020. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies of nicotinic ligands provide a framework for understanding how molecular architecture influences pharmacological activity. For compounds based on the nicotine scaffold, two key regions dictate the interaction with nAChRs: the basic pyrrolidine ring and the hydrogen-bond accepting heterocyclic ring.
Modifications to either ring system in the nicotinic scaffold profoundly impact receptor activity.
Pyrrolidine Ring: The (S)-configuration of the pyrrolidine ring is crucial for high affinity at most neuronal nAChRs. The N-methyl group on this ring is also critical for high-affinity binding and activation. researchgate.net Replacing this methyl with a larger alkyl group, such as ethyl, significantly reduces interaction with α4β2 receptors but is better tolerated by α7 receptors. nih.gov
Piperidine Ring: The transition from a pyridine to a piperidine ring represents a major structural modification. The loss of aromaticity and the introduction of conformational flexibility in the six-membered ring are key factors. The larger size of the piperidine ring appears less favorable for optimal fitting within the α4β2 binding site compared to the pyridine ring. nih.gov Furthermore, introducing unsaturation back into the piperidine ring, as seen in anatabine, can partially compensate for this by flattening the ring structure, which increases potency at α4β2 receptors relative to the fully saturated anabasine. nih.gov
The relative orientation of the two rings is a critical factor for receptor recognition and activation. The bond connecting the pyrrolidine and piperidine rings allows for rotation, but only specific conformations are active at the receptor. For nicotine, a syn conformation is generally favored for binding. The increased flexibility of the piperidine ring in this compound compared to the rigid pyridine ring of nicotine means that it can adopt a wider range of conformations (e.g., chair, boat). This conformational freedom can be entropically unfavorable for binding, potentially contributing to a lower affinity at sterically constrained binding sites like that of the α4β2 receptor. Conformationally restricted analogs of nicotine and anabasine have been synthesized to probe the optimal geometry for receptor interaction, confirming that steric bulk and the relative positioning of the two rings are important descriptors for binding affinity and subtype selectivity.
Interactions with Other Biological Targets
While the primary pharmacological actions of many compounds are defined by their interactions with specific receptors, a comprehensive understanding requires investigation into their effects on other biological targets. For this compound, this includes its potential to modulate enzyme activity and to interact with metal ions, which can influence its metabolic fate, distribution, and potential for off-target effects.
Cytochrome P450 Enzyme Inhibition (e.g., CYP2A6)
Direct experimental studies on the inhibitory activity of this compound against cytochrome P450 (CYP) enzymes, including CYP2A6, are not extensively available in the current scientific literature. However, the chemical structure, featuring both a piperidine and an N-methylpyrrolidine moiety, allows for predictions based on the known interactions of related alkaloids with these enzymes.
Piperidine and pyrrolidine rings are common structural motifs in a vast number of alkaloids that have been shown to interact with CYP enzymes. For instance, piperine, a major alkaloid from black pepper containing a piperidine ring, is a known inhibitor of several CYP isoforms, including CYP3A4, a major enzyme in drug metabolism. While not CYP2A6, this demonstrates the potential for piperidine-containing structures to inhibit P450 enzymes.
The N-methylpyrrolidine ring is a key component of nicotine, the primary substrate for CYP2A6. The metabolism of nicotine by CYP2A6 is a critical pathway for its clearance from the body. Due to this structural similarity, it is plausible that this compound could act as a competitive inhibitor of CYP2A6. Competitive inhibition would involve the compound binding to the active site of the enzyme, thereby preventing the binding and metabolism of other substrates like nicotine.
Theoretical studies on the metabolism of piperidine-containing drugs by cytochrome P450 have highlighted the role of N-dealkylation and ring hydroxylation as common metabolic pathways. The presence of the N-methyl group on the pyrrolidine ring of this compound presents a likely site for oxidative metabolism by CYP enzymes. Should the compound bind to the active site of an enzyme like CYP2A6, it could potentially inhibit the metabolism of other substrates. However, without direct experimental data, the inhibitory potency (e.g., IC50 or Ki values) of this compound on CYP2A6 remains speculative.
Table 1: Predicted Interactions of this compound with CYP2A6
| Interaction Type | Basis for Prediction | Potential Outcome |
|---|---|---|
| Competitive Inhibition | Structural similarity to the CYP2A6 substrate nicotine (presence of an N-methylpyrrolidine ring). | May decrease the metabolism of other CYP2A6 substrates. |
| Substrate for Metabolism | Presence of piperidine and N-methylpyrrolidine moieties, which are known to be metabolized by CYP enzymes. | The compound itself may be metabolized, potentially leading to the formation of various metabolites. |
Formation of Metal Ion Complexes and Coordination Chemistry
The coordination chemistry of this compound has not been specifically detailed in the available literature. However, the presence of two tertiary amine nitrogen atoms within its structure suggests a potential for this molecule to act as a ligand, forming coordination complexes with various metal ions. Both piperidine and pyrrolidine derivatives are known to form stable complexes with a range of transition metals.
The nitrogen atoms in the piperidine and pyrrolidine rings possess lone pairs of electrons that can be donated to a metal center, making the compound a potential bidentate or bridging ligand. The flexibility of the methylene (B1212753) bridge connecting the two rings would allow for the formation of a chelate ring with a metal ion, a common and stabilizing feature in coordination chemistry.
Studies on simpler piperidine and pyrrolidine derivatives have shown their ability to coordinate with metal ions such as gold(III), palladium(II), and copper(II). iucr.org For example, gold complexes with piperidine and pyrrolidine ligands have been synthesized and structurally characterized. iucr.orgnih.gov These studies reveal that the nitrogen atom of the heterocyclic ring directly coordinates to the metal center. In the case of this compound, the presence of two such nitrogen atoms could lead to the formation of mononuclear complexes where both nitrogens bind to a single metal ion, or potentially polynuclear complexes where the ligand bridges two or more metal centers.
The geometry and stability of such potential complexes would be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands. The steric bulk of the joined ring system might also influence the coordination geometry.
Table 2: Potential Coordination Properties of this compound
| Property | Description | Basis |
|---|---|---|
| Ligand Type | Potential bidentate or bridging ligand. | Presence of two tertiary amine nitrogen atoms with lone electron pairs available for coordination. |
| Potential Metal Ions | Transition metals such as Cu(II), Pd(II), Au(III), etc. | Based on the known coordination chemistry of piperidine and pyrrolidine derivatives. iucr.orgresearchgate.net |
| Coordination Mode | Chelation to form a stable ring structure with a single metal ion. | The flexible methylene linker can facilitate the formation of a chelate ring. |
| Factors Influencing Complexation | Metal ion identity, solvent, counter-ions, and steric hindrance. | General principles of coordination chemistry. |
Further experimental work, including crystallographic studies and spectroscopic analysis, would be necessary to fully elucidate the coordination chemistry of this compound and the properties of its metal complexes.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 2-(1-Methylpyrrolidin-2-yl)piperidine from complex mixtures and for separating its stereoisomers. The choice of technique depends on the analytical goal, whether it is qualitative identification, quantitative analysis, or enantiomeric resolution.
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like this compound. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase within the GC column. When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for identification but also mass spectra that offer structural information. chemrxiv.org
In a typical GC-MS analysis, the compound would be injected into the instrument, vaporized, and carried by an inert gas through a capillary column. The retention time is a characteristic property under specific conditions (e.g., column type, temperature program). Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized and fragmented, yielding a distinctive pattern that can be used for confirmation. nih.gov For cyclic amines, GC-MS analysis is a standard approach, often utilizing columns like the DB-5 or DB-35. chemrxiv.org
Table 1: Typical GC-MS Parameters for Analysis of Related Cyclic Amines
| Parameter | Typical Value/Condition |
| Column | Agilent DB-5 (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped, e.g., 100°C to 300°C at 10°C/min |
| Detector | Mass Spectrometer (Electron Ionization - EI) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. nih.govresearcher.life
In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the differential partitioning of the analyte between the two phases. Additives such as phosphoric acid or triethylamine (B128534) may be used to improve peak shape and resolution for amine-containing compounds. researchgate.net Detection is often performed using an ultraviolet (UV) detector, although coupling HPLC with mass spectrometry (LC-MS) provides greater sensitivity and specificity. fda.gov
Table 2: Example HPLC Conditions for Separation of Piperidine (B6355638) Derivatives
| Parameter | Typical Value/Condition |
| Column | Inertsil C18 (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 254 nm or Mass Spectrometry |
The structure of this compound contains at least two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Differentiating and quantifying these enantiomers is critical and requires chiral chromatography. This can be accomplished using either chiral GC or, more commonly, chiral HPLC. whiterose.ac.ukacs.org
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for resolving a broad range of chiral compounds, including those with piperidine and pyrrolidine (B122466) rings. nih.govnih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), is crucial for achieving optimal enantioseparation. researchgate.net The mechanism of separation involves transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, with differences in stability leading to resolution. nih.gov
Spectroscopic Elucidation Methods
Spectroscopic methods are indispensable for determining the molecular structure of a compound. For this compound, NMR spectroscopy provides a complete map of the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. A full assignment for this compound would involve several NMR experiments.
¹H NMR: This experiment identifies all the unique proton environments in the molecule. The chemical shift of each proton, the splitting pattern (multiplicity), and the integration (number of protons) provide detailed information about the connectivity of atoms.
¹³C NMR: This spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aliphatic, adjacent to nitrogen). A DEPT experiment can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings within the piperidine and pyrrolidine rings, while HSQC or HETCOR (Heteronuclear Correlation) experiments correlate each proton with its directly attached carbon atom, allowing for a complete and definitive assignment of the structure. researchgate.net
Based on data from analogous structures like piperidine, 1-methylpyrrolidine, and 4-(1-pyrrolidinyl)piperidine, expected chemical shifts can be predicted. researchgate.netchemicalbook.comchemicalbook.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine Ring | ||
| C2' | ~2.5 - 3.0 | ~60 - 65 |
| C3', C4', C5' | ~1.4 - 1.8 | ~25 - 30 |
| C6' | ~2.6 - 3.1 | ~46 - 50 |
| Pyrrolidine Ring | ||
| C2 | ~2.8 - 3.3 | ~65 - 70 |
| C3, C4 | ~1.6 - 2.1 | ~23 - 32 |
| C5 | ~2.2 - 2.8 | ~55 - 60 |
| N-CH₃ | ~2.2 - 2.5 | ~40 - 42 |
Note: These are estimated values and can vary based on solvent and stereochemistry.
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. In Electron Ionization (EI), used in GC-MS, the molecule is fragmented in a reproducible manner. For cyclic amines like piperidine and pyrrolidine, a primary fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu
For this compound, key fragmentation events would include:
Cleavage of the bond connecting the piperidine and pyrrolidine rings.
α-cleavage within the piperidine ring, often leading to the loss of a hydrogen radical (M-1 peak). miamioh.edu
Fragmentation of the pyrrolidine ring, leading to characteristic ions.
Formation of stable ions corresponding to the individual rings, such as the protonated piperidine ring (m/z 86) or the N-methylpyrrolidinyl cation. chemrxiv.org
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Origin |
| 168 | Molecular Ion [M]⁺ |
| 167 | [M-H]⁺ (Loss of H• from α-carbon) |
| 85 | [C₅H₁₁N]⁺ (N-Methylpyrrolidine fragment) |
| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |
X-ray Crystallography for Solid-State Structural Determination of Complexes
The determination of the three-dimensional structure of chemical compounds in the solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystallographic parameters, offering unequivocal proof of molecular structure and stereochemistry. For complex molecules like this compound, which contains two chiral centers, X-ray crystallography of its derivatives or complexes is invaluable for assigning the absolute configuration.
For instance, studies on metal complexes with ligands containing pyridine (B92270), piperidine, or pyrrolidine rings reveal detailed coordination geometries. scirp.orgnih.govmdpi.com These analyses typically report key crystallographic data which would be expected in a study of a this compound complex. A hypothetical data table for a complex of this alkaloid is presented to illustrate the type of information generated from such an analysis.
Hypothetical Crystallographic Data for a this compound Complex
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/n | The set of symmetry operations of the crystal. |
| a (Å) | 14.194 | Unit cell dimension along the a-axis. |
| b (Å) | 19.838 | Unit cell dimension along the b-axis. |
| c (Å) | 14.395 | Unit cell dimension along the c-axis. |
| **β (°) ** | 111.43 | The angle of the oblique intersection in a monoclinic system. |
| **Volume (ų) ** | 3774.2 | The volume of the unit cell. |
| Z | 4 | The number of formula units per unit cell. |
Note: This data is illustrative and based on published data for a related Zn(II) complex with a pyridine ligand for demonstrative purposes. mdpi.com
The process involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate the electron density map of the crystal, from which the atomic positions can be determined. The resulting structural model reveals the conformation of the piperidine and pyrrolidine rings and their relative orientation, as well as the coordination of the ligand to the central atom in a complex. mdpi.comjyu.fi
Sample Preparation Strategies for Alkaloid Analysis
The accurate quantitative and qualitative analysis of alkaloids like this compound from various matrices requires robust and efficient sample preparation. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument, such as a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS).
Given its chemical nature as a basic nitrogenous compound, classic acid-base extraction is a fundamental strategy. This typically involves the following steps:
Extraction: The sample matrix (e.g., biological fluid, plant material) is homogenized in an acidic aqueous solution. This protonates the nitrogen atoms on the piperidine and pyrrolidine rings, forming a water-soluble salt. Lipophilic, neutral, and acidic impurities can then be removed by washing with an immiscible organic solvent.
Liberation: The acidic aqueous layer is then made alkaline by adding a base (e.g., sodium hydroxide). This deprotonates the alkaloid, converting it back to its free base form, which is soluble in organic solvents.
Final Extraction: The free base is then extracted from the aqueous layer into an immiscible organic solvent (e.g., dichloromethane (B109758), diethyl ether).
Concentration: The organic solvent is evaporated, leaving the purified alkaloid extract, which can then be reconstituted in a suitable solvent for analysis.
Modern sample preparation techniques offer greater speed, efficiency, and reduced solvent consumption. Solid-Phase Extraction (SPE) is a particularly powerful tool for alkaloid analysis. researchgate.net In a typical SPE workflow for an alkaloid, a cation-exchange sorbent is used.
General SPE Protocol for Alkaloid Extraction
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | The SPE cartridge (e.g., a mixed-mode cation-exchange sorbent) is washed with methanol followed by water or a buffer. | To activate the sorbent and ensure reproducible interactions. |
| 2. Loading | The sample, often pre-treated and dissolved in a suitable buffer, is passed through the cartridge. | The target alkaloid is retained on the sorbent via ionic and/or hydrophobic interactions. |
| 3. Washing | The cartridge is washed with a solvent (e.g., water, methanol) to remove unretained interferences. | To purify the sample by eluting weakly bound impurities. |
| 4. Elution | The retained alkaloid is eluted from the cartridge using a solvent, typically containing a base like ammonium (B1175870) hydroxide (B78521) mixed with an organic solvent. | To recover the purified and concentrated analyte for analysis. |
Other advanced techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are also employed for the analysis of trace levels of organic compounds and can be adapted for alkaloid analysis. nih.gov The choice of the specific sample preparation strategy depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical method.
Computational Chemistry and Molecular Modeling
In Silico Ligand-Receptor Docking Studies
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a specific protein target. researchgate.net This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding the key interactions that stabilize the ligand-receptor complex. For compounds containing piperidine (B6355638) and pyrrolidine (B122466) moieties, docking studies have been crucial in identifying potential inhibitors for a range of therapeutic targets. researchgate.netnih.govtandfonline.com
Docking simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding free energy, where a more negative value indicates a stronger predicted binding affinity. mdpi.combiointerfaceresearch.com Studies on piperidine and pyrrolidinone derivatives have demonstrated the utility of this approach. For instance, in the search for acetylcholinesterase (AChE) inhibitors, docking studies revealed that novel pyrrolidin-2-one derivatives could achieve docking scores superior to that of the known drug Donepezil. mdpi.comresearchgate.net Similarly, docking of piperidine derivatives into the µ-opioid receptor has helped elucidate binding modes and affinities, guiding the development of new analgesics. tandfonline.com
The analysis of the docked pose reveals critical interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, with specific amino acid residues in the receptor's binding pocket. researchgate.netmdpi.com For ligands targeting nAChRs, interactions with conserved tryptophan and tyrosine residues in the binding site are often essential for high-affinity binding. nih.gov By understanding these interactions, medicinal chemists can rationally modify a scaffold like 2-(1-Methylpyrrolidin-2-yl)piperidine to enhance its potency and selectivity for a desired receptor subtype. acs.org
| Compound Class | Protein Target | Top Docking Score (kcal/mol) | Reference Compound Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | -18.59 | -17.257 (Donepezil) | Not Specified | researchgate.net |
| N-benzylpiperidine Analogs | Acetylcholinesterase (AChE) | -13.0 | -10.8 (Donepezil) | Trp86, Trp286, Tyr133, Gly121 | mdpi.com |
| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 | -9.4 | -8.2 (Nutlin-3) | Not Specified | scispace.com |
| Piperidine Derivatives | µ-Opioid Receptor | -13.37 | -8.13 (Morphine) | Q124, D147, M151, H297 | tandfonline.com |
Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. utupub.fi MD simulations are crucial for assessing the stability of a ligand-receptor complex predicted by docking and for exploring the conformational landscape of flexible molecules like this compound. researchgate.netmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change over nanoseconds or longer. utupub.fi
A key application of MD is to validate docking poses. By running simulations (e.g., for 100 ns) of the docked complex, researchers can observe whether the ligand remains stably bound in its predicted orientation. mdpi.comresearchgate.net The stability is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable, low RMSD value suggests a credible binding mode. mdpi.com
Furthermore, MD simulations are powerful tools for conformational sampling, which is the exploration of the different shapes a molecule can adopt. nih.govresearchgate.netmdpi.com For molecules with multiple rotatable bonds, such as those containing linked pyrrolidine and piperidine rings, understanding the accessible conformations is vital, as the biologically active conformation may not be the lowest energy state in isolation. mdpi.com Enhanced sampling techniques in MD can overcome energy barriers to explore a wider range of conformations, providing a more complete picture of the molecule's flexibility and its preferred shapes in a biological environment. utupub.fimdpi.com
| System Studied | Simulation Time | Purpose of Simulation | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrolidin-2-one Derivative-AChE Complex | 100 ns | Assess binding stability and interactions | The ligand-protein complex remained stable throughout the simulation. | researchgate.net |
| N-benzylpiperidine Analog-AChE Complex | 100 ns | Validate docking results and confirm stability | Designed compounds M1 and M2 showed stable interactions in the active site. | mdpi.com |
| Spiro[pyrrolidin-3,2-oxindole]-MDM2 Complex | 100 ns | Confirm conformational stability of the complex | Recorded fluctuations were insignificant, confirming a stable complex. | scispace.com |
| Piperazine Activated MDEA Solution with CO2/CH4 | Not Specified | Investigate absorption mechanisms | Amine groups are mainly responsible for both CO2 absorption and undesired CH4 trapping. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying key molecular descriptors (physicochemical properties such as steric, electronic, or hydrophobic features) that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules and guide further drug design. researchgate.netmdpi.com
For ligands targeting nAChRs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.govresearchgate.net These models provide 3D contour maps that visualize regions where specific properties are favorable or unfavorable for biological activity. For example, a 3D-QSAR analysis of nAChR ligands revealed that bulky ring systems incorporating a sp³-hybridized nitrogen atom tend to increase affinity, while bulky groups at other positions can be detrimental. nih.gov Such insights are directly applicable to the design of new derivatives of this compound.
The predictive power of a QSAR model is evaluated using statistical metrics. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validated coefficient (Q²) assesses its predictive ability. researchgate.netnih.gov A high Q² value (typically > 0.5) suggests a robust and predictive model. nih.gov
| Compound Class | Biological Target/Activity | QSAR Method | R² (Goodness of Fit) | Q² (Predictive Ability) | Reference |
|---|---|---|---|---|---|
| Nicotinic Agonists | nAChR Affinity | CoMFA | 0.847 | 0.749 | nih.gov |
| nAChR Ligands | α4β2 nAChR Affinity | GRID/GOLPE | 0.97 | 0.81 | nih.gov |
| Pyrrolidin-2-one Derivatives | AChE Inhibition | 3D-QSAR | 0.9639 | 0.8779 | researchgate.net |
| Piperidine Derivatives | Cardiotoxicity | Monte Carlo Method | 0.90 - 0.94 (Validation Set) | Not Specified | mdpi.com |
Electronic Structure Calculations for Reactivity and Interaction Potentials
Electronic structure calculations, typically employing methods like Density Functional Theory (DFT), provide fundamental insights into the quantum mechanical properties of a molecule. arabjchem.orgnih.gov These calculations can determine the molecule's geometry, electron distribution, molecular orbital energies, and reactivity descriptors. arabjchem.orgchemrxiv.org For a compound like this compound, understanding its electronic structure is key to predicting its chemical behavior and interaction potential with biological receptors.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. arabjchem.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.orgnih.gov The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. frontiersin.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. They visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps are useful for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions, which are fundamental to ligand-receptor binding. nih.gov For this compound, the nitrogen atoms are expected to be electron-rich regions, capable of acting as hydrogen bond acceptors, a crucial feature for interaction with many biological targets. nih.gov
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Associated with the ability to donate electrons. | arabjchem.orgnih.govfrontiersin.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Associated with the ability to accept electrons. | arabjchem.orgnih.govfrontiersin.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. | frontiersin.org |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution on the molecule | Identifies sites for electrophilic and nucleophilic attack and non-covalent interactions. | nih.gov |
Future Research Directions and Translational Potential of 2 1 Methylpyrrolidin 2 Yl Piperidine
The compound 2-(1-Methylpyrrolidin-2-yl)piperidine, commonly known as N'-Methylanabasine, is a pyridine (B92270) alkaloid structurally related to anabasine (B190304) and nicotine (B1678760). As research into nicotinic acetylcholine (B1216132) receptor (nAChR) ligands continues to expand, driven by their therapeutic potential in various neurological disorders, understanding the future research avenues and translational possibilities for N'-Methylanabasine and its analogues is of critical importance. This article explores key future directions, from the synthesis of novel, more selective compounds to the application of advanced analytical and computational techniques and the elucidation of its ecological roles.
Q & A
Q. How can researchers optimize the synthesis of 2-(1-Methylpyrrolidin-2-yl)piperidine to improve yield and purity?
Methodological Answer: Key factors include:
- Reagent selection : Use chiral catalysts (e.g., L-proline derivatives) to control stereochemistry, as demonstrated in enantioselective syntheses of structurally related piperidine-pyrrolidine hybrids .
- Reaction conditions : Maintain temperatures between 0–25°C and inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization in ethanol for high-purity isolates (>95%) .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm regiochemistry, particularly for distinguishing between pyrrolidine and piperidine ring protons (δ 1.5–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS can resolve isotopic patterns for verifying molecular formulas (e.g., CHN) .
- Chiral HPLC : Essential for enantiomeric excess determination when synthesizing stereoisomers .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential acute dermal/oral toxicity (Category 4) .
- Ventilation : Use fume hoods to avoid inhalation exposure; the compound may release toxic fumes during heating .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .
Q. How can researchers screen the biological activity of this compound derivatives?
Methodological Answer:
- In vitro assays : Test receptor-binding affinity (e.g., dopamine D2 or serotonin receptors) using radioligand displacement assays .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate preliminary safety profiles .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like ion channels .
Q. What solvent systems are optimal for solubility studies of this compound?
Methodological Answer:
- Polar solvents : Dimethyl sulfoxide (DMSO) or methanol for stock solutions due to moderate solubility (~10–20 mg/mL) .
- Aqueous buffers : Use phosphate-buffered saline (PBS) at pH 7.4 for biological assays, noting potential precipitation at high concentrations .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of piperidine-pyrrolidine hybrids?
Methodological Answer:
- Dose-response validation : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. PC12) to isolate cell-type-specific effects .
- Structural analogs : Compare activity trends using derivatives with systematic substitutions (e.g., fluorinated vs. chlorinated aryl groups) to identify pharmacophores .
- Meta-analysis : Cross-reference data from public databases (e.g., ChEMBL) to contextualize outliers .
Q. What strategies enable enantioselective synthesis of this compound enantiomers?
Methodological Answer:
- Chiral auxiliaries : Incorporate (S)-1-phenylethylamine during cyclization to induce stereocenter formation .
- Asymmetric catalysis : Use BINAP-Ru complexes for hydrogenation steps, achieving >90% enantiomeric excess .
- Resolution techniques : Employ diastereomeric salt formation with tartaric acid derivatives .
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
Methodological Answer:
- Core modifications : Synthesize analogs with substituted pyrrolidine rings (e.g., 3-fluoropyrrolidine) to assess steric/electronic effects .
- Functional group variation : Introduce sulfonyl or carbonyl groups to the piperidine nitrogen and measure changes in receptor binding .
- Pharmacokinetic profiling : Compare logP values (via shake-flask method) and BBB permeability (PAMPA assay) to optimize bioavailability .
Q. What experimental approaches evaluate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 hr) and analyze degradation products via LC-MS .
- Thermal stability : Perform TGA-DSC to identify decomposition thresholds (>150°C) and excipient compatibility .
- Long-term storage : Monitor purity over 6 months at –20°C, 4°C, and room temperature using stability-indicating HPLC methods .
Q. How can advanced spectroscopic techniques resolve ambiguities in the structural elucidation of complex derivatives?
Methodological Answer:
- 2D NMR : Use H-C HSQC and HMBC to assign quaternary carbons and long-range couplings in fused-ring systems .
- X-ray crystallography : Resolve absolute configurations of single crystals grown via vapor diffusion (e.g., hexane/acetone) .
- IR spectroscopy : Identify hydrogen-bonding patterns in urea-linked derivatives (e.g., 1650–1700 cm for carbonyl stretches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
